molecular formula C9H9N3 B102538 3-Hydrazinylquinoline CAS No. 15793-78-9

3-Hydrazinylquinoline

Cat. No.: B102538
CAS No.: 15793-78-9
M. Wt: 159.19 g/mol
InChI Key: IISWOHCLTBUICM-UHFFFAOYSA-N
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Description

3-Hydrazinylquinoline, also known as 3-Hydrazinyl-2-quinolinecarboxylic acid, is a quinoline derivative that has been studied extensively due to its potential applications in the field of medicinal chemistry. It is a heterocyclic aromatic compound with a molecular formula of C9H7N3O2 and a molecular weight of 191.17 g/mol. It has a molar mass of 191.17 g/mol and a melting point of 215-218 °C. This compound is a colorless solid that is soluble in water, ethanol, and ether.

Scientific Research Applications

Synthesis of Novel Compounds

  • A study described the efficient synthesis of pyridazino[4,3-c:5,6-c′]diquinolines using the autoxidation of 4-hydrazinylquinolin-2(1H)-ones. These compounds were structurally elucidated through various spectroscopic methods and theoretical calculations (Mostafa et al., 2022).

Development of Regio-Isomers

  • Research highlighted the synthesis of hydrazinylquinoline regio-isomers through SNAr reaction of 2,4-dichloroquinolines with hydrazine hydrate, showcasing high regioselectivity and conversion into aminoquinoline substituted pyrrolidin-2,5-diones (Kumar et al., 2014).

Catalytic Applications

  • A method for cobalt-catalyzed trifunctionalization of allenes to form 3-acylquinolines was developed, using molecular oxygen and C–H bond functionalization of benzoic hydrazides assisted by 2-(1′-methylhydrazinyl)pyridine (Zhai et al., 2018).

Formation of New Ring Systems

  • The study on 3-hydrazinoisoquinoline led to the synthesis of novel triazolo[4,3-b]isoquinoline ring systems, proving their structure through spectroscopic analysis (Hajos & Messmer, 1978).

Antimicrobial Applications

  • New sugar (2-phenylquinazolin-4-yl)hydrazones and their osazones were synthesized using 4-hydrazino-2-phenylquinazoline, showing significant antifungal and antibacterial activities (El‐Hiti et al., 2000).

Antitubercular Agents

  • Biologically interesting 2-(benzylideneamino)-N-(7-chloroquinolin-4-yl)benzohydrazide derivatives were synthesized and evaluated as Mycobacterium tuberculosis gyrase inhibitors, showing promising antimycobacterial activity (Salve et al., 2017).

Synthesis of New Heterocyclic Systems

  • A new heterocyclic system of spiro-fused (C5)-pyrazolino-(C6)-triazinones was created by reacting 4-hydrazinoquinazoline with 2,4-diketoesters, showcasing unique structural properties (Karpenko et al., 2009).

Anti-HIV and Antibacterial Activities

  • Novel 2-(3-Substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones were synthesized, displaying potent antibacterial and anti-HIV activities (Sulthana et al., 2021).

Bioactivity Against Desert Locust

  • Novel triazoloisoquinoline and pyrazolopyridazine compounds were evaluated for their bioactivity against the desert locust Schistocerca gregaria, showing varying degrees of effectiveness (Hassanain & Nassar, 2013).

Properties

IUPAC Name

quinolin-3-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-12-8-5-7-3-1-2-4-9(7)11-6-8/h1-6,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISWOHCLTBUICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276065
Record name 3-Hydrazinylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15793-78-9
Record name 3-Hydrazinylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15793-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydrazinylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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